molecular formula C24H32N2O2 B3809469 N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide

N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide

Cat. No. B3809469
M. Wt: 380.5 g/mol
InChI Key: JLFOXJORPGWKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide, also known as compound X, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide X is not fully understood, but studies have suggested that it may act through the inhibition of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of histone deacetylases, which play a role in gene regulation and cell growth. Additionally, it has been shown to bind to the mu-opioid receptor, which is involved in pain perception pathways.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects on the body. It has been found to reduce oxidative stress and inflammation, which are involved in many diseases, including cancer and neurodegenerative disorders. Additionally, it has been shown to modulate pain perception pathways in the central nervous system, leading to analgesic effects. Furthermore, it has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide X in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, it has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and pain management. However, one limitation is that the mechanism of action of N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide X is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide X. One direction is to further investigate its mechanism of action and identify specific targets in the body. Additionally, more studies are needed to determine its efficacy and safety in animal models and clinical trials. Furthermore, research can be conducted to optimize the synthesis method of N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide X and develop more efficient and cost-effective methods. Finally, studies can be conducted to explore the potential of N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide X in other scientific research applications, such as inflammation and autoimmune disorders.
Conclusion
N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide is a novel small molecule that has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and pain management. Its unique chemical structure and promising therapeutic effects make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and determine its efficacy and safety in animal models and clinical trials.

Scientific Research Applications

Compound X has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and pain management. Studies have shown that this N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide X has been shown to have analgesic effects by modulating pain perception pathways in the central nervous system.

properties

IUPAC Name

N-benzyl-3-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-24(2,3)18-26-14-12-21(13-15-26)28-22-11-7-10-20(16-22)23(27)25-17-19-8-5-4-6-9-19/h4-11,16,21H,12-15,17-18H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFOXJORPGWKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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